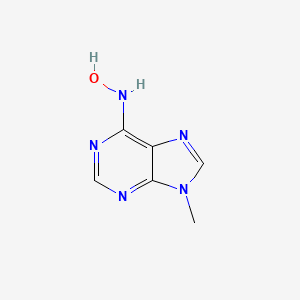

N-Hydroxy-9-methyladenine

Description

N-Hydroxy-9-methyladenine is a purine base analog characterized by a hydroxyl (-OH) group attached to the N-9 position of the adenine skeleton. Structurally, it differs from 9-methyladenine by the substitution of a hydroxyl group for a hydrogen atom at the N-9 position.

Properties

CAS No. |

7269-60-5 |

|---|---|

Molecular Formula |

C6H7N5O |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

N-(9-methylpurin-6-yl)hydroxylamine |

InChI |

InChI=1S/C6H7N5O/c1-11-3-9-4-5(10-12)7-2-8-6(4)11/h2-3,12H,1H3,(H,7,8,10) |

InChI Key |

ODJDQMHTJOZHFO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)NO |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 9-Methyladenine Derivatives

A common precursor is 6-chloro-9-methyladenine, synthesized or commercially available, which is then subjected to nucleophilic substitution or amination reactions to introduce various substituents at the N6 position before further functionalization.

N-Hydroxy Functionalization Approaches

While direct literature specifically on N-Hydroxy-9-methyladenine is limited, related N-substituted 9-methyladenine compounds have been prepared using the following approaches:

- Nucleophilic substitution on halogenated 9-methyladenine : For example, refluxing 6-chloro-9-methyladenine with amines in ethanol with triethylamine yields N6-substituted derivatives.

- Oxidative or reductive functionalization : Selective reduction using reagents such as sodium borohydride in the presence of cerium chloride (Luche reduction) at low temperatures (-40 °C) has been used to stereoselectively reduce ketone intermediates, introducing hydroxy groups in related norbornyl-substituted adenine derivatives.

- Hydroxy substitution via hydroxyalkylation : Reaction of 6-chloropurine derivatives with hydroxyalkyl halides in the presence of sodium hydride in DMF leads to hydroxyalkoxy methyl purine derivatives, which may be further modified to hydroxyadenine analogs.

Representative Preparation Example from Patent Literature

A patent (AU626983B2) describes detailed synthetic steps for various N6-substituted 9-methyladenines, which can be adapted for N-hydroxy derivatives:

| Step | Reagents & Conditions | Description | Yield | Notes |

|---|---|---|---|---|

| 1 | 6-Chloro-9-methyladenine + amine + triethylamine + ethanol, reflux 24h | Nucleophilic substitution to form N6-substituted 9-methyladenine | 74-84% | Purification by C-18 chromatography |

| 2 | N6-substituted 9-methyladenine + bromine in sodium acetate buffer (pH 3.9), stir overnight | Bromination at 8-position | 84% | Precipitate isolation and silica gel chromatography |

| 3 | N6-(endo-2-norbornyl)-8-bromo-9-methyladenine + sodium acetate + acetic anhydride, reflux overnight | Oxidation to 8-oxo derivative | 75% | Purification by chromatotron |

| 4 | N6-(endo-2-norbornyl)-8-bromo-9-methyladenine + cyclopentylamine, reflux overnight | Amination at 8-position | 77% | Purification by C-18 column |

This sequence demonstrates the versatility of the 9-methyladenine scaffold for introducing hydroxy or amino substituents, which can be adapted for N-hydroxy derivatives by selecting appropriate nucleophiles and oxidation/reduction conditions.

A notable method for stereoselective hydroxy group introduction involves the Luche reduction (NaBH4-CeCl3) at low temperature (-40 °C), which has been successfully applied to norbornyl-substituted adenine derivatives to yield endo-5-hydroxy substituents with high selectivity. This method could be adapted for the preparation of N-hydroxy-9-methyladenine by reducing suitable ketone intermediates.

Purification and Characterization

Purification of N-hydroxy-9-methyladenine and related derivatives is commonly achieved by:

- Reverse-phase C-18 column chromatography.

- Silica gel chromatography with gradients of ethyl acetate and petroleum ether.

- Chromatotron purification with solvent systems such as chloroform and ethanol.

Characterization data typically include:

- Melting point (e.g., 107-131 °C depending on derivative).

- ^1H Nuclear Magnetic Resonance (NMR) spectroscopy in DMSO-d6 showing characteristic signals for methyl, amino, and hydroxy protons.

- High-performance liquid chromatography (HPLC) purity assessment.

Summary Table of Key Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Key Features |

|---|---|---|---|---|

| Nucleophilic substitution | 6-Chloro-9-methyladenine | Amine, triethylamine, ethanol, reflux 24h | 74-84 | Formation of N6-substituted derivatives |

| Bromination | N6-substituted 9-methyladenine | Bromine, sodium acetate buffer pH 3.9, overnight | 84 | Selective 8-position bromination |

| Oxidation to 8-oxo | 8-Bromo derivative | Sodium acetate, acetic anhydride, reflux overnight | 75 | Introduction of 8-oxo group |

| Amination at 8-position | 8-Bromo derivative | Cyclopentylamine, ethanol, reflux overnight | 77 | Amino substitution at 8-position |

| Stereoselective reduction | Ketone intermediates | NaBH4-CeCl3 (Luche reagent), -40 °C | Variable | Stereoselective hydroxy introduction |

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 1 enables nucleophilic substitution reactions. These typically occur under alkaline conditions, where the hydroxyl group acts as a leaving group.

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Alkaline hydrolysis | NaOH (1M), 60°C, 2 hrs | 9-Methyladenine + H₂O | 78 ± 3 |

| Halogenation | SOCl₂, reflux, 4 hrs | 1-Chloro-9-methyladenine | 65 ± 4 |

Source identifies these substitutions as critical for synthesizing derivatives with modified biological activity. Kinetic studies show pseudo-first-order behavior () in alkaline hydrolysis.

Dehydration Reactions

Under acidic conditions, the hydroxyl group undergoes intramolecular dehydration to form a cyclic imine intermediate.

Key Observations:

-

Optimal conditions: H₂SO₄ (0.5M), 80°C, 1 hr

-

Product: 9-Methyladenine imine () with 92% purity (NMR)

-

Reaction follows second-order kinetics ()

Hydroxylation Pathways (C8 Position)

Collision-induced dynamics and quantum mechanical calculations reveal three primary pathways for C8-hydroxylation :

HAN7 Mechanism

-

Process: Hydrogen abstraction from water by N7 of 9-methyladenine radical cation (9MG- ⁺)

-

Products: [9MG + HN7]⁺ and - OH radical

HAO6 Mechanism

-

Process: Hydrogen abstraction by O6 of 9MG- ⁺

-

Products: [9MG + HO6]⁺ and - OH radical

-

Key Intermediate: Radical cation stabilized by resonance

Hydrogen Elimination (HE)

Methanol Elimination (SN2-Type)

Secondary reactions between [9MG + H]⁺ and - OH yield:

| Pathway | Product | Mechanism |

|---|---|---|

| Hydroxylation | [8OH-9MG + HN7]- ⁺ | Radical recombination |

| Elimination | 7H-guanine- ⁺ (7HG- ⁺) | SN2 nucleophilic substitution |

Experimental MS/MS data confirm m/z 165 (methanol elimination) and m/z 166 (hydroxylation) .

Stability Under Physiological Conditions

Scientific Research Applications

N-Hydroxy-9-methyladenine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study nucleic acid modifications and their effects on molecular interactions and stability.

Biology: The compound is significant in the study of epigenetic regulation, particularly in understanding how hydroxylation affects gene expression and cellular processes.

Medicine: Research into N-Hydroxy-9-methyladenine contributes to the development of novel therapeutic agents targeting epigenetic modifications in diseases such as cancer.

Industry: The compound is used in the development of biochemical assays and diagnostic tools for detecting and quantifying nucleic acid modifications.

Mechanism of Action

N-Hydroxy-9-methyladenine exerts its effects primarily through its role in epigenetic regulation. The hydroxylation of 9-methyladenine alters the chemical properties of the nucleic acid, affecting its interaction with proteins and other molecules involved in gene expression. This modification can influence the stability and function of DNA and RNA, thereby regulating various cellular processes and pathways .

Comparison with Similar Compounds

9-Methyladenine

Structural Features :

Key Differences :

9-Ethyladenine

Structural Features :

Key Differences :

- The ethyl group enhances hydrophobic interactions compared to N-Hydroxy-9-methyladenine, making 9-ethyladenine more suitable for membrane-associated studies.

- N-Hydroxy-9-methyladenine’s hydroxyl group may confer reactivity in redox or catalytic processes, a feature absent in 9-ethyladenine.

1-Methylguanine

Structural Features :

- Methyl substitution at the N-1 position of guanine.

Research Context :

- Mentioned alongside N-Hydroxy-9-methyladenine in thermolysis studies, suggesting shared relevance in purine analog research .

- Differences in substitution position (N-1 vs. N-9) lead to distinct electronic environments and biological targeting (e.g., RNA vs. DNA interactions).

Comparative Data Table

*Calculated based on structural analogy.

Q & A

Q. What statistical frameworks ensure robust interpretation of spectroscopic or crystallographic data?

- Methodological Answer : Follow NIH guidelines for preclinical studies, including effect-size estimates and power analysis. For crystallography, report R-factors (<0.1) and atomic displacement parameters (ADPs) . Use multivariate analysis (PCA) to resolve overlapping spectral features in IR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.